4-(difluoromethyl)-6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine -

4-(difluoromethyl)-6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-4484999
CAS Number:
Molecular Formula: C15H13F2N3O
Molecular Weight: 289.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative. The paper focuses on its crystal structure analysis, revealing details about the dihedral angles between its rings and intramolecular interactions. []
  • Compound Description: This category represents a series of pyrazolo[3,4-b]pyridine derivatives investigated for their anticancer activity. The research highlights the potent activity of compound 9a against the Hela cancer cell line and 14g against MCF7 and HCT-116 cell lines. These compounds exhibit cell cycle arrest and apoptosis-inducing properties, with potential inhibitory effects on CDK2 and CDK9. []
  • Compound Description: This compound, synthesized via ring-opening and ring-closure reactions, is a novel pyrazolo[3,4-b]pyridine derivative. The study focuses on its spectral analysis, quantum chemical calculations, and evaluation of nonlinear optical and thermodynamic properties. []
  • Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative found to crystallize as a solvate with dimethylformamide. The research emphasizes the formation of cyclic centrosymmetric dimers through C-H...pi(arene) hydrogen bonds. []
  • Compound Description: This compound, also a pyrazolo[3,4-b]pyridine derivative, crystallizes as a solvate with dimethylformamide. The study details the formation of chains through C-H...N and C-H...pi(arene) hydrogen bonds. []
  • Compound Description: This pyrazolo[3,4-b]pyridine derivative crystallizes in its unsolvated form. The research highlights the formation of C(12) chains via N-H...O hydrogen bonds and weak aromatic pi-pi stacking interactions. []
  • Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative and an analog of the HSP90 inhibitor TAS-116 (16e). This compound, 16d, was co-crystallized with the N-terminal domain of HSP90 alpha for X-ray crystallography studies to elucidate the binding mode of this series of inhibitors. []
  • Compound Description: This pyrazolo[3,4-b]pyridine derivative, characterized by its crystal structure, exhibits specific dihedral angles between its rings. The research focuses on its molecular conformation and intermolecular interactions, particularly N—H⋯O hydrogen bonds in its crystal structure. []
  • Compound Description: PF470 is a pyrazolopyrazine derivative identified as a highly potent, selective, and orally bioavailable metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. []
  • Compound Description: This series of fused pyrazolo[3,4-b]pyridine derivatives was synthesized using a multicomponent, catalyst-free reaction under ultrasound irradiation. []
  • Compound Description: This class of compounds, synthesized from 5-amino-3-methyl-1-phenyl-1H-pyrazole, was investigated for their antibacterial activities. []
  • Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative studied for its vibrational spectra and structural properties using both experimental and theoretical methods. The research emphasizes the identification of its most stable tautomer and its stabilization via intramolecular hydrogen bonding. []
  • Compound Description: This pyrazolo[3,4-b]pyridine derivative was investigated for its structural and vibrational properties. The research focuses on its tautomeric equilibrium and its structural characteristics. []
  • Compound Description: This category represents a group of compounds synthesized by reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones. These compounds serve as intermediates in the synthesis of various other pyrazolo-fused heterocycles. []
  • Compound Description: This series of compounds was prepared from tetrahydro-1H-pyrazolo[3,4-b]pyridines by reacting them with POCl3. These compounds were subsequently used to generate other pyrazolo-fused heterocyclic systems. []
  • Compound Description: This class of compounds was derived from oxazolo[5,4-b]pyrazolo[4,3-e]pyridines through reactions with hydrazine hydrate and alkali. These intermediates were further reacted to form 3,4-dihydro-5H-pyrazolo[4,3-f][1,7]naphthyridin-5-ones. []
  • Compound Description: This group of compounds, obtained from the reaction of 5-amino-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-ones with aluminum chloride, represents a series of pyrazolo-fused heterocycles. Some of these compounds exhibited antioxidant activity or were identified as effective phosphors. []
  • Compound Description: This compound, featuring two pyrazolo[3,4-b]pyridine moieties linked by a phenylene unit, was synthesized via a multistep process. []
  • Compound Description: This compound, synthesized from 1,1’-(1,4-Phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl))bis(ethan-1-one), is a bis-pyrazolo[3,4-b]pyridine derivative with chlorodiazenyl substituents. []
  • Compound Description: This pyrazolo[3,4-b]pyridine derivative is highlighted for its complex hydrogen bonding patterns in the crystal structure. The molecules form double chains linked by N-H...N, C-H...N, and C-H...pi(arene) hydrogen bonds. []
  • Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative containing a cyclododecane ring fused to the pyridine moiety. The study focuses on its synthesis under microwave irradiation and characterization through X-ray diffraction analysis. []
  • Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative. The paper primarily focuses on its crystal structure analysis, including details about bond lengths, angles, and intermolecular interactions. []
  • Compound Description: This series of compounds, synthesized using various methods, highlights the versatility of pyrazolo[3,4-b]pyridine as a scaffold. These compounds were evaluated for their antimicrobial activities. []
  • Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative that acts as a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator. Research demonstrates its vasodilatory effects in various blood vessels, such as ovine pulmonary artery [] and rat mesenteric artery [], and explores its mechanism of action, which involves sGC activation and potential stimulation of the sodium pump. [] Additionally, BAY 41-2272 has been investigated for its potential in treating erectile dysfunction by relaxing the corpus cavernosum in mice, potentially through its sGC activation and antioxidant properties. []
  • Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative with a thiophene ring linked via a carbonyl group. The study focuses on its crystal structure analysis, comparing its conformation and intermolecular interactions with related derivatives. []
  • Compound Description: This pyrazolo[3,4-b]pyridine derivative was synthesized using microwave irradiation. The study focuses on its crystal structure, revealing details about the conformation of the tetrahydropyridine ring and dihedral angles between aromatic rings. []
  • Compound Description: This pyrazolo[3,4-b]pyridine derivative, investigated for its crystal structure, exhibits a screw-boat conformation for its reduced pyridine ring. The research highlights the formation of cyclic centrosymmetric dimers via C-H...pi(arene) hydrogen bonds. []
  • Compound Description: This pyrazolo[3,4-b]pyridine derivative forms a chain of edge-fused rings in its crystal structure due to N-H...N and C-H...pi(pyridine) hydrogen bonds. The research highlights these intermolecular interactions and their influence on the compound's supramolecular arrangement. []
  • Compound Description: This series of pyrazolo[3,4-b]pyridine derivatives was synthesized via a three-component reaction using sodium 1-dodecanesulfonic (SDS) as a catalyst in an aqueous medium. []
  • Compound Description: This category represents a series of diversely substituted pyrazolo[3,4-b]pyridines synthesized using multicomponent reactions. The study investigated their in vitro cytotoxic activity against three human cancer cell lines (NALM-6, SB-ALL, and MCF-7). Notable compounds include a non-fluorinated 1-(benzothiazolyl)pyrazolo[3,4-b]pyridine (6b) and a fluorinated derivative (12c), both displaying promising anti-cancer properties. []
  • Compound Description: This series of novel 6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile hybrids was synthesized and evaluated for antibacterial and antifungal activity. Several compounds exhibited promising activity against various pathogenic strains. []
  • Compound Description: This compound is a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative synthesized by reacting a pyrazoloamine with a substituted chromenone. This compound features a thieno[2,3-d]pyrimidine moiety. []
  • Compound Description: This category represents a class of pyrazolo[3,4-b]pyridine derivatives with a protecting group on the N1 nitrogen. The research focuses on their preparation from substituted 5-aminopyrazoles and the challenges associated with removing the protecting groups. []
  • Compound Description: This group of compounds represents a tautomeric form of pyrazolo[3,4-b]pyridines. The study emphasizes that cyclization reactions of substituted 5-aminopyrazoles often selectively yield this tautomer. []
  • Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative with a benzyl group at the N1 position. The research explores its reactivity, including N-oxidation and subsequent reactions. []
  • Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative with a fused dihydrothiophene ring oxidized to a sulfone. The paper describes its crystal structure, focusing on bond lengths, angles, and intermolecular interactions. []
  • Compound Description: This series of pyrazolo[3,4-b]pyridine derivatives, modified at the C-6 position with phenyl, methyl, or trifluoromethyl groups, was studied for their in vitro trypanocidal activity against Trypanosoma cruzi. The research investigates the influence of lipophilicity and steric factors on their antiparasitic activity. []
  • Compound Description: This compound served as a key precursor for synthesizing various polyheterocyclic systems based on the pyrazolo[3,4-b]pyridine scaffold. Its reactions with different reagents led to the formation of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives, and other fused heterocyclic compounds. []
  • Compound Description: This compound is an intermediate derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine and used to construct a variety of tetra- and penta-heterocyclic compounds with the pyrazolo[3,4-b]pyridine core. []
  • Compound Description: This compound, a pyrazolo[3,4-b]pyridine derivative, was used as a starting material for synthesizing novel pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives. These derivatives were evaluated for their antiviral activity against HSV1 and HAV-MBB. []

Properties

Product Name

4-(difluoromethyl)-6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

4-(difluoromethyl)-6-(3-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine

Molecular Formula

C15H13F2N3O

Molecular Weight

289.28 g/mol

InChI

InChI=1S/C15H13F2N3O/c1-20-15-12(8-18-20)11(14(16)17)7-13(19-15)9-4-3-5-10(6-9)21-2/h3-8,14H,1-2H3

InChI Key

YLOTWSXGOLNHFL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.